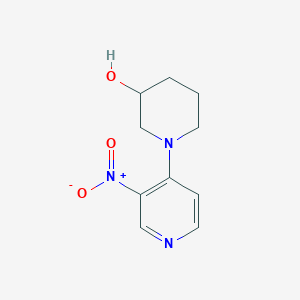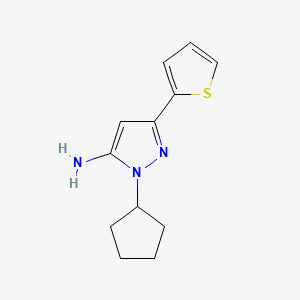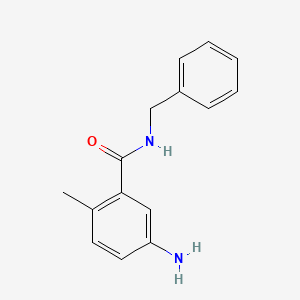
tert-Butyl 2-amino-3-methylbenzoate
Descripción general
Descripción
“tert-Butyl 2-amino-3-methylbenzoate” is a chemical compound with the CAS Number: 756500-12-6 . It has a molecular weight of 207.27 and is typically stored at room temperature . The compound is in liquid form .
Synthesis Analysis
The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C12H17NO2/c1-8-6-5-7-9 (10 (8)13)11 (14)15-12 (2,3)4/h5-7H,13H2,1-4H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Highly Diastereoselective Synthesis : A study by Csatayová et al. (2011) demonstrates the highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, highlighting the application in asymmetric synthesis of complex sugar derivatives like 3,6-dideoxy-3-amino-L-talose, showcasing the compound's utility in organic synthesis (Csatayová et al., 2011).
Intermediate in PROTAC Molecule Synthesis : Zhang et al. (2022) reported the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate as a crucial intermediate in the synthesis of a target mTOR targeted PROTAC molecule, PRO1. This illustrates the role of tert-Butyl 2-amino-3-methylbenzoate derivatives in the development of new therapeutic agents (Zhang et al., 2022).
Material Science and Engineering
- Thermal Decomposition Studies : Jiang et al. (2019) explored the effect of ionic liquids on the thermal decomposition process of tert-butyl peroxybenzoate (TBPB), a related compound, by Differential Scanning Calorimetry (DSC). This study provides insights into the thermal stability and hazard assessment of tert-butyl peroxybenzoate and its derivatives, which is crucial for safe handling and industrial applications (Jiang et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers retrieved provide valuable information about the properties and potential applications of “tert-Butyl 2-amino-3-methylbenzoate”. For instance, a paper published in the Russian Journal of Bioorganic Chemistry discusses the preparation of tert-butyl esters of Nα-protected amino acid . Another source provides a safety data sheet for the compound .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 2-amino-3-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency . Additionally, this compound can modulate the activity of certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . It also affects gene expression by upregulating the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, this compound can alter cellular metabolism by increasing the production of adenosine triphosphate (ATP), which is essential for various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, it can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, this compound can activate transcription factors that regulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to counteract oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of cell signaling pathways and sustained upregulation of antioxidant genes . Its stability and efficacy can decrease over time, necessitating careful handling and storage to maintain its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhancing antioxidant defense and reducing inflammation . At high doses, it can have toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which the adverse effects become prominent . Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits of this compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses and energy metabolism . For instance, it can enhance the activity of enzymes involved in the production of ATP, thereby increasing the cell’s energy supply . Additionally, this compound can modulate metabolic flux by influencing the levels of key metabolites, such as reactive oxygen species (ROS) and antioxidants . These interactions play a crucial role in maintaining cellular homeostasis and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its affinity for binding proteins, which facilitate its transport to target sites . These transport and distribution mechanisms are essential for the compound’s biochemical activity and its ability to exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and maintain cellular homeostasis .
Propiedades
IUPAC Name |
tert-butyl 2-amino-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-6-5-7-9(10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWWZQZDWUQMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1465693.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1465699.png)
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)
![2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465702.png)

![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1465705.png)



![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)

